1-(5-Chloropyridin-2-yl)-3-(2-methylphenyl)urea
Description
1-(5-Chloropyridin-2-yl)-3-(2-methylphenyl)urea is a chemical compound that belongs to the class of urea derivatives It features a pyridine ring substituted with a chlorine atom at the 5-position and a urea moiety linked to a 2-methylphenyl group
Properties
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-9-4-2-3-5-11(9)16-13(18)17-12-7-6-10(14)8-15-12/h2-8H,1H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKYZGOJGFCBMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401239838 | |
| Record name | N-(5-Chloro-2-pyridinyl)-N′-(2-methylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401239838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20885-37-4 | |
| Record name | N-(5-Chloro-2-pyridinyl)-N′-(2-methylphenyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20885-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Chloro-2-pyridinyl)-N′-(2-methylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401239838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloropyridin-2-yl)-3-(2-methylphenyl)urea typically involves the reaction of 5-chloro-2-aminopyridine with 2-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloropyridin-2-yl)-3-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(5-Chloropyridin-2-yl)-3-(2-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(5-Chloropyridin-2-yl)-3-(2-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyridin-2-yl)-3-(2-methylphenyl)urea: Similar structure with a bromine atom instead of chlorine.
1-(5-Chloropyridin-2-yl)-3-(4-methylphenyl)urea: Similar structure with a different position of the methyl group on the phenyl ring.
Uniqueness
1-(5-Chloropyridin-2-yl)-3-(2-methylphenyl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom and the position of the methyl group can affect the compound’s interaction with molecular targets and its overall properties.
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